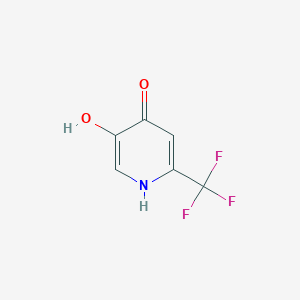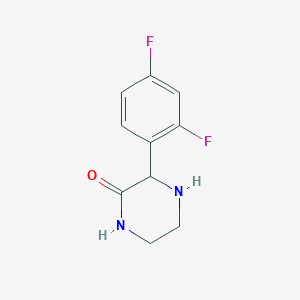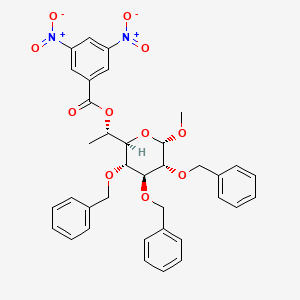
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate is a complex organic compound used primarily as an intermediate in the synthesis of other chemical compounds. It is known for its intricate structure and its role in various chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate involves multiple steps, starting from simpler organic moleculesThe final step involves the esterification of the compound with 3,5-dinitrobenzoic acid under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or to convert the compound into a different state.
Substitution: The phenylmethyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In studies involving carbohydrate chemistry and glycosylation processes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing the behavior of other molecules and facilitating the synthesis of complex compounds. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside
- Methyl 7-Deoxy-2,3,4-tris-O-(phenylmethyl)-L-glycero-alpha-D-gluco-heptopyranoside 3,5-Dinitrobenzoate
Uniqueness
This compound stands out due to its specific structure, which includes multiple phenylmethyl groups and a dinitrobenzoate ester. This unique combination of functional groups makes it particularly valuable in certain chemical syntheses and research applications.
Properties
Molecular Formula |
C36H36N2O11 |
|---|---|
Molecular Weight |
672.7 g/mol |
IUPAC Name |
[(1S)-1-[(2R,3S,4S,5R,6S)-6-methoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]ethyl] 3,5-dinitrobenzoate |
InChI |
InChI=1S/C36H36N2O11/c1-24(48-35(39)28-18-29(37(40)41)20-30(19-28)38(42)43)31-32(45-21-25-12-6-3-7-13-25)33(46-22-26-14-8-4-9-15-26)34(36(44-2)49-31)47-23-27-16-10-5-11-17-27/h3-20,24,31-34,36H,21-23H2,1-2H3/t24-,31+,32+,33-,34+,36-/m0/s1 |
InChI Key |
DFIOAWUFWAUGCN-DAJURTKNSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OC(=O)C5=CC(=CC(=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Phenyl-3,6,7,8,9-pentaazatricyclo[8.4.0.0,2,7]tetradeca-1(10),2,5,8,11,13-hexaen-4-one](/img/structure/B15295342.png)
![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)

![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
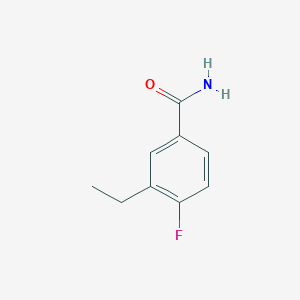
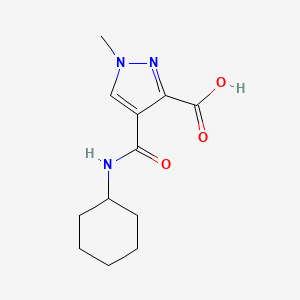

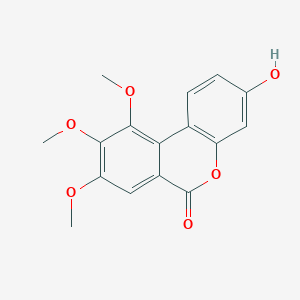
![tert-butyl N-[3-[3-(2-amino-2-oxoethyl)indol-1-yl]propyl]carbamate](/img/structure/B15295391.png)
![2-(((Benzyloxy)carbonyl)amino)-2-(6,6-difluorobicyclo[3.1.0]hexan-3-yl)acetic acid](/img/structure/B15295401.png)

